molecular formula C6H4ClIN4 B2360651 6-Chloro-3-iodoimidazo[1,2-a]pyrazin-8-amine CAS No. 2241130-52-7

6-Chloro-3-iodoimidazo[1,2-a]pyrazin-8-amine

Cat. No.: B2360651
CAS No.: 2241130-52-7
M. Wt: 294.48
InChI Key: YYMPIGTXUZEOLA-UHFFFAOYSA-N
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Description

6-Chloro-3-iodoimidazo[1,2-a]pyrazin-8-amine is a heterocyclic compound with the molecular formula C6H4ClIN4. It is characterized by the presence of both chlorine and iodine atoms attached to an imidazo[1,2-a]pyrazine core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-3-iodoimidazo[1,2-a]pyrazin-8-amine typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 2-chloro-3-iodopyrazine with an amine source under specific conditions can yield the desired compound .

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity while minimizing by-products .

Chemical Reactions Analysis

Types of Reactions

6-Chloro-3-iodoimidazo[1,2-a]pyrazin-8-amine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted imidazo[1,2-a]pyrazines, while oxidation and reduction can lead to different oxidation states of the compound .

Scientific Research Applications

6-Chloro-3-iodoimidazo[1,2-a]pyrazin-8-amine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 6-Chloro-3-iodoimidazo[1,2-a]pyrazin-8-amine involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to desired therapeutic effects. The exact molecular targets and pathways depend on the specific application and the structure of the derivatives formed from this compound .

Comparison with Similar Compounds

Similar Compounds

  • 6-Chloro-3-bromoimidazo[1,2-a]pyrazin-8-amine
  • 6-Chloro-3-fluoroimidazo[1,2-a]pyrazin-8-amine
  • 6-Chloro-3-methylimidazo[1,2-a]pyrazin-8-amine

Uniqueness

6-Chloro-3-iodoimidazo[1,2-a]pyrazin-8-amine is unique due to the presence of both chlorine and iodine atoms, which can significantly influence its reactivity and interactions with other molecules. This dual halogenation can provide distinct chemical properties compared to its analogs, making it a valuable compound for various applications .

Properties

IUPAC Name

6-chloro-3-iodoimidazo[1,2-a]pyrazin-8-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4ClIN4/c7-3-2-12-4(8)1-10-6(12)5(9)11-3/h1-2H,(H2,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYMPIGTXUZEOLA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N2C=C(N=C(C2=N1)N)Cl)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4ClIN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.48 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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